Azido-PEG8-THP

PROTAC Linker Optimization Ternary Complex

Azido-PEG8-THP is a heterobifunctional polyethylene glycol (PEG) derivative belonging to the PEG linker family, primarily utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a versatile reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its molecular architecture features an eight-unit oligo(ethylene glycol) backbone (PEG8), an azide (N₃) group for bioorthogonal conjugation, and a tetrahydropyran (THP) protecting group for controlled functional group unveiling.

Molecular Formula C21H41N3O9
Molecular Weight 479.6 g/mol
Cat. No. B15543220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG8-THP
Molecular FormulaC21H41N3O9
Molecular Weight479.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H41N3O9/c22-24-23-4-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-16-30-17-18-31-19-20-33-21-3-1-2-5-32-21/h21H,1-20H2
InChIKeyFZWAHIYNYNRKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG8-THP: A Polyethylene Glycol-Based Heterobifunctional Linker for Click Chemistry and PROTAC Synthesis


Azido-PEG8-THP is a heterobifunctional polyethylene glycol (PEG) derivative belonging to the PEG linker family, primarily utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a versatile reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . Its molecular architecture features an eight-unit oligo(ethylene glycol) backbone (PEG8), an azide (N₃) group for bioorthogonal conjugation, and a tetrahydropyran (THP) protecting group for controlled functional group unveiling . This compound is characterized by the molecular formula C₂₁H₄₁N₃O₉ and a molecular weight of 479.56 g/mol .

Azido-PEG8-THP: Why Linker Length and Orthogonal Protection Prevent Generic Substitution


Generic substitution among PEG-based linkers is scientifically unsound because the polyethylene glycol (PEG) spacer length is not a passive structural tether but an active conformational tuner [1]. Systematic studies have shown that PROTAC degradation efficiency, ternary complex formation, and even degradation selectivity are critically dependent on PEG chain length [2]. Furthermore, the presence of the acid-labile THP protecting group provides orthogonal protection, enabling multi-step synthetic sequences that would be impossible with non-protected or permanently protected analogs [3]. Therefore, replacing Azido-PEG8-THP with a shorter (e.g., Azido-PEG4-THP), longer (e.g., Azido-PEG12-THP), or differently protected analog without empirical validation introduces significant risk of suboptimal linker performance, failed bioconjugation, or altered biological outcomes.

Azido-PEG8-THP: Quantitative Differentiation and Comparative Evidence for Scientific Procurement


PEG8 Length Achieves Optimal Conformational Reach for Ternary Complex Stabilization Compared to PEG4 and PEG6

In the context of PROTAC development, the linker length is a critical determinant of degradation efficiency. Empirical evidence from targeted protein degradation campaigns indicates that progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, translating to lower cellular EC₅₀ values [1]. While the four-unit PEG4 variant imposes a near-rigid span useful for sterically congested pockets, the eight-unit PEG8 oligomer provides additional conformational breathing room for targets requiring larger domain rearrangements, thereby optimizing the geometry for productive ubiquitination [1]. This is supported by a recent SAR study on Retro-2-based PROTACs which demonstrated that GSPT1 degradation depends specifically on the length of the flexible PEG chain linker [2].

PROTAC Linker Optimization Ternary Complex

Orthogonal THP Protection Enables Controlled Deprotection Strategies Absent in Non-Protected Azido-PEG8 Analogs

Azido-PEG8-THP uniquely features a tetrahydropyran (THP) protecting group on one terminus, in contrast to non-protected heterobifunctional analogs like Azido-PEG8-acid or Azido-PEG8-amine. The THP group is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions [1]. This orthogonal protection strategy was demonstrated by Hiki and Kataoka, who reported the synthesis of heterobifunctional PEGs via a THP-protected intermediate, confirming that quantitative azidation of THP-PEG-OH was achieved [1]. In contrast, a related compound, Azido-PEG8-acid, lacks this protection and is immediately reactive, limiting its use in multi-step synthetic sequences where the hydroxyl group must remain masked .

PROTAC Synthesis Orthogonal Protection Bioconjugation

Enhanced Solubility Profile of PEG8 Linker Compared to Shorter PEG Analogs for Stock Solution Preparation

While direct solubility data for Azido-PEG8-THP is not extensively published in peer-reviewed literature, the solubility characteristics of PEG8-based linkers are well-documented. For instance, the structurally related Azido-PEG8-acid exhibits a solubility of 100 mg/mL (213.90 mM) in DMSO, requiring ultrasonication for complete dissolution [1]. Comparative data indicates that shorter PEG linkers, such as m-PEG4-NHS ester, often exhibit different solubility and reactivity profiles, which can impact the preparation of concentrated stock solutions for high-throughput screening or bioconjugation reactions .

PROTAC Solubility Formulation

Azido-PEG8-THP: Validated Application Scenarios in PROTAC Development and Click Chemistry


PROTAC Synthesis Requiring Optimal Linker Length for Ternary Complex Stabilization

Azido-PEG8-THP is the linker of choice for PROTAC development campaigns targeting proteins with binding pockets separated by >3 nm or those requiring significant conformational flexibility for productive ubiquitination. Its PEG8 length provides the necessary reach to bridge E3 ligase and target protein binding interfaces, while the azide group facilitates efficient CuAAC conjugation to alkyne-bearing ligands [1].

Multi-Step Bioconjugation Strategies Utilizing Orthogonal Protection

For complex bioconjugates requiring the sequential coupling of multiple functional moieties, Azido-PEG8-THP's THP group provides an orthogonal protecting group that can be selectively removed under mild acidic conditions without affecting the azide functionality [2]. This enables precise control over the order of conjugation steps, which is critical for the synthesis of advanced PROTACs, ADCs, and other targeted therapeutics.

Click Chemistry-Based Library Generation for Drug Discovery

The azide group of Azido-PEG8-THP serves as a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling rapid and efficient generation of diverse compound libraries for high-throughput screening [1]. This is particularly valuable in the early stages of drug discovery where exploring a wide range of linker lengths and conjugates is essential for identifying optimal candidates.

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